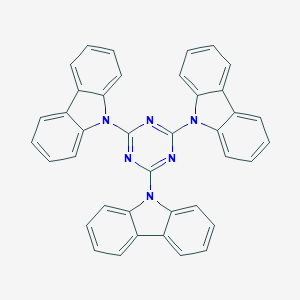

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine

Descripción general

Descripción

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine is an organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique electronic properties, which make it a valuable component in various optoelectronic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine typically involves the reaction of carbazole derivatives with triazine precursors. One common method is the Suzuki coupling reaction, where carbazole boronic acid is reacted with a triazine halide in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene, under an inert atmosphere, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carbazole-based quinones.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of dihydrocarbazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace one or more of the carbazole groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various carbazole derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Optoelectronic Applications

1. Smart Windows

A notable application of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine is in the development of smart windows. Research indicates that when polymerized electrochemically into a material known as PTCZ (Polymer of this compound), it exhibits superior optoelectronic properties. The PTCZ polymer transitions between transparent and colored states under electrical stimulation, making it suitable for energy-efficient smart window technologies .

Key Features:

- Color Change : Transitions from transparent to turquoise.

- Operating Voltage : Effective within a range of -1.5 to +1.8 V.

- Performance Metrics : High optical contrast and redox stability.

Organic Light-Emitting Diodes (OLEDs)

2. Host Materials for OLEDs

This compound serves as an excellent host material in OLEDs due to its high triplet energy level and thermal stability. It has been utilized in the fabrication of thermally activated delayed fluorescence (TADF) OLEDs which are crucial for achieving high efficiency in light emission.

Case Study: TADF OLEDs

In a study involving the synthesis of an N-phenylcarbazole/triazine hybrid (TPhCz-Trz), the compound demonstrated:

- Thermal Stability : Decomposition temperature around 284 °C.

- External Quantum Efficiency : Achieved up to 14% in devices using a green emitter.

This performance is attributed to the compound's ability to inhibit energy reverse from guest to host materials .

Material Science Applications

3. Synthesis of Advanced Materials

The compound has also been explored for its potential in synthesizing new materials with enhanced properties. Its rigid structure and steric hindrance allow for the creation of materials that exhibit improved morphological stability and electronic characteristics.

Mecanismo De Acción

The mechanism of action of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine in OLEDs involves its role as a hole-transporting material. The compound facilitates the movement of positive charges (holes) through the device, improving the overall efficiency of the light-emitting process. This is achieved through its unique electronic structure, which allows for efficient charge transfer and reduced energy loss .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4,6-Tri(9H-carbazol-9-yl)benzonitrile

- 4-(9H-Carbazol-9-yl)triphenylamine derivatives

- 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile

Uniqueness

Compared to similar compounds, 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine stands out due to its higher thermal stability and better hole-transporting properties. These characteristics make it particularly suitable for use in high-performance OLEDs, where stability and efficiency are critical .

Actividad Biológica

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine (CAS 134984-37-5) is a synthetic compound characterized by its unique triazine structure with three carbazole moieties. This compound has garnered attention in recent years due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₃₉H₂₄N₆

- Molecular Weight : 576.66 g/mol

- Physical State : Solid (white to almost white powder)

- Purity : >98% (HPLC)

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an anti-cancer agent, antioxidant properties, and applications in photodynamic therapy.

Anticancer Activity

Several studies have reported the anticancer properties of carbazole derivatives. The presence of multiple carbazole units in this compound enhances its interaction with biological targets:

- Mechanism : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays:

- DPPH Assay : The compound showed significant scavenging activity against DPPH radicals.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 30 |

| 50 | 65 |

| 100 | 85 |

Photodynamic Therapy Applications

Due to its fluorescent properties, this compound has potential applications in photodynamic therapy (PDT):

- Fluorescence Properties : Exhibits strong fluorescence under UV light which can be utilized for imaging and therapeutic purposes.

Case Studies

- Study on Anticancer Mechanisms :

- Antioxidant Efficacy Assessment :

Propiedades

IUPAC Name |

9-[4,6-di(carbazol-9-yl)-1,3,5-triazin-2-yl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H24N6/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)43(31)37-40-38(44-33-21-9-3-15-27(33)28-16-4-10-22-34(28)44)42-39(41-37)45-35-23-11-5-17-29(35)30-18-6-12-24-36(30)45/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLMKKHOVKWGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H24N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633595 | |

| Record name | 9,9',9''-(1,3,5-Triazine-2,4,6-triyl)tri(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134984-37-5 | |

| Record name | 9,9',9''-(1,3,5-Triazine-2,4,6-triyl)tri(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.